2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392241-30-4
VCID: VC7039302
InChI: InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
SMILES: CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H11Cl2N3OS
Molecular Weight: 364.24

2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392241-30-4

Cat. No.: VC7039302

Molecular Formula: C16H11Cl2N3OS

Molecular Weight: 364.24

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392241-30-4

Specification

CAS No. 392241-30-4
Molecular Formula C16H11Cl2N3OS
Molecular Weight 364.24
IUPAC Name 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Standard InChI Key JCXRQHZILQWKCL-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzamide core substituted at the 2- and 4-positions with chlorine atoms, linked via an amide bond to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further substituted at the 5-position with a 3-methylphenyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key structural attributes include:

  • Benzamide backbone: Provides a planar aromatic system capable of π-π stacking interactions.

  • Chlorine substituents: Enhance electrophilicity and metabolic stability.

  • Thiadiazole ring: Contributes to hydrogen bonding and dipole interactions due to its sulfur and nitrogen atoms.

  • 3-Methylphenyl group: Introduces hydrophobicity, potentially improving membrane permeability.

The InChI key (JCX..., truncated for brevity) and SMILES notation (C1=CC(=CC=C1C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl) encode its stereochemical and connectivity details, confirming its achiral nature.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step protocol:

  • Formation of the thiadiazole ring: Cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic or basic conditions.

  • Substitution reactions: Introduction of the 3-methylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions.

  • Amide bond formation: Coupling of 2,4-dichlorobenzoic acid with the 5-amino-1,3,4-thiadiazole intermediate using coupling agents like EDCl or HOBt.

Critical reaction parameters include:

  • Temperature: Maintained between 60–80°C to optimize yield while minimizing side reactions.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Analytical Characterization

The compound is validated using spectroscopic and chromatographic techniques:

  • NMR spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3 ppm), and amide carbonyls (δ 165–170 ppm).

  • Mass spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 364.24, consistent with the molecular formula.

  • Infrared spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C-N stretch) verify the amide and thiadiazole functionalities.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≈10 mM) and dichloromethane; poorly soluble in water (<0.1 mg/mL).

  • logP: Estimated at 4.4–4.9, indicating high lipophilicity and potential for blood-brain barrier penetration .

  • Melting point: Predicted to exceed 200°C based on analogous thiadiazole derivatives.

Thermodynamic and Kinetic Parameters

  • Hydrogen bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (amide O, thiadiazole S/N).

  • Polar surface area: 43.9 Ų, suggesting moderate bioavailability.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient thiadiazole ring undergoes electrophilic substitution at the 5-position. For example:

  • Halogenation: Reaction with N\text{N}-bromosuccinimide (NBS) introduces bromine atoms, enabling further cross-coupling reactions.

Nucleophilic Acyl Substitution

The amide bond participates in hydrolysis under acidic or basic conditions, yielding 2,4-dichlorobenzoic acid and the corresponding thiadiazole amine.

Applications in Drug Discovery and Material Science

Therapeutic Development

  • Lead compound optimization: Modifications to the 3-methylphenyl group or chloro substituents may improve pharmacokinetic profiles.

  • Targeted drug delivery: Liposomal formulations could mitigate solubility limitations.

Industrial Applications

  • Corrosion inhibition: Thiadiazoles are effective in protecting metals in acidic environments due to sulfur’s electron-donating capacity.

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